

Experimentally Determined Binding Preferences

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Compound Focus: Phenyl vinyl ether

CAS No.: 766-94-9

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The table below summarizes the structural and energetic details of the identified isomers in the PVE-methanol complex.

Isomer / Binding Motif	Population & Stability	Key Experimental Evidence	Quantified Energy Difference (kJ/mol)	OH Stretch Red Shift $\Delta\nu$ (cm ⁻¹)
OH...O (Global Minimum)	Most populated, most stable isomer [1]	Identified via IR and microwave spectroscopy; sole structure observed in FTIR spectra [2].	0 (reference) [3]	-
OH... π (Phenyl)	Less populated, less stable minor isomer [1]	Detected only by high-resolution microwave spectroscopy [1] [2].	~2.5 (higher than OH...O) [3]	-
OH... π (Vinyl)	Not observed as a stable isomer [2]	Not detected experimentally [2].	-	-

Detailed Experimental Protocols

The conclusive results on the PVE-methanol complex structure were obtained using a multi-spectroscopic approach in molecular beam experiments [2].

Supersonic Jet Expansion for Isolation

- **Purpose:** To isolate and cool single molecular aggregates (complexes) in the gas phase, simplifying their spectra for detailed analysis [2].
- **Method:** A mixture of PVE and methanol in low concentrations (<0.1%) is seeded into a carrier gas (Helium or Neon) at high pressure (several bar) and expanded through a pulsed valve into a vacuum chamber. This rapid cooling freezes complexes into their lowest energy structures [2].

FTIR Spectroscopy

- **Purpose:** To record vibrational spectra in the OH-stretching region and identify the **most stable isomer(s)** [2].
- **Method:** The "filet-jet" setup synchronizes scans of an FTIR spectrometer with a pulsed supersonic expansion through a slit nozzle. The spectrum of the PVE-MeOH complex in the OH-stretching region (around 3600 cm^{-1}) is obtained, showing a single band, which corresponds to the global minimum structure [2].

IR/UV Double Resonance Spectroscopy

- **Purpose:** For **isomer-selective** identification and characterization, particularly useful when multiple isomers exist [2].
- **Method:**
 - A tunable IR laser is fired, which can vibrationally excite a specific isomer if the laser frequency matches its OH-stretch.
 - A tunable UV laser then ionizes the molecules. If the IR laser has depleted the population of a specific isomer, the ion signal for that isomer will decrease.
 - By scanning the IR laser and monitoring the ion signal, an **IR spectrum for a single isomer** is obtained. This technique confirmed that the band in the FTIR spectrum belonged to a single isomer (OH...O) [2].

Chirped-Pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy

- **Purpose:** To determine the **precise three-dimensional structure** and identify different isomers based on their rotational transitions [2].
- **Method:** A pulsed jet expansion introduces molecules into a microwave cavity. A short, broadband "chirped" pulse of microwave radiation excites the rotational transitions of all molecules within its bandwidth. The resulting time-domain signal is Fourier-transformed to yield a high-resolution rotational spectrum. The moment of inertia and structural parameters of each isomer can be derived from this spectrum. It was this technique that detected the **minor OH... π (phenyl)** isomer, which was not seen in the IR spectra [1] [2].

Computational Benchmarking

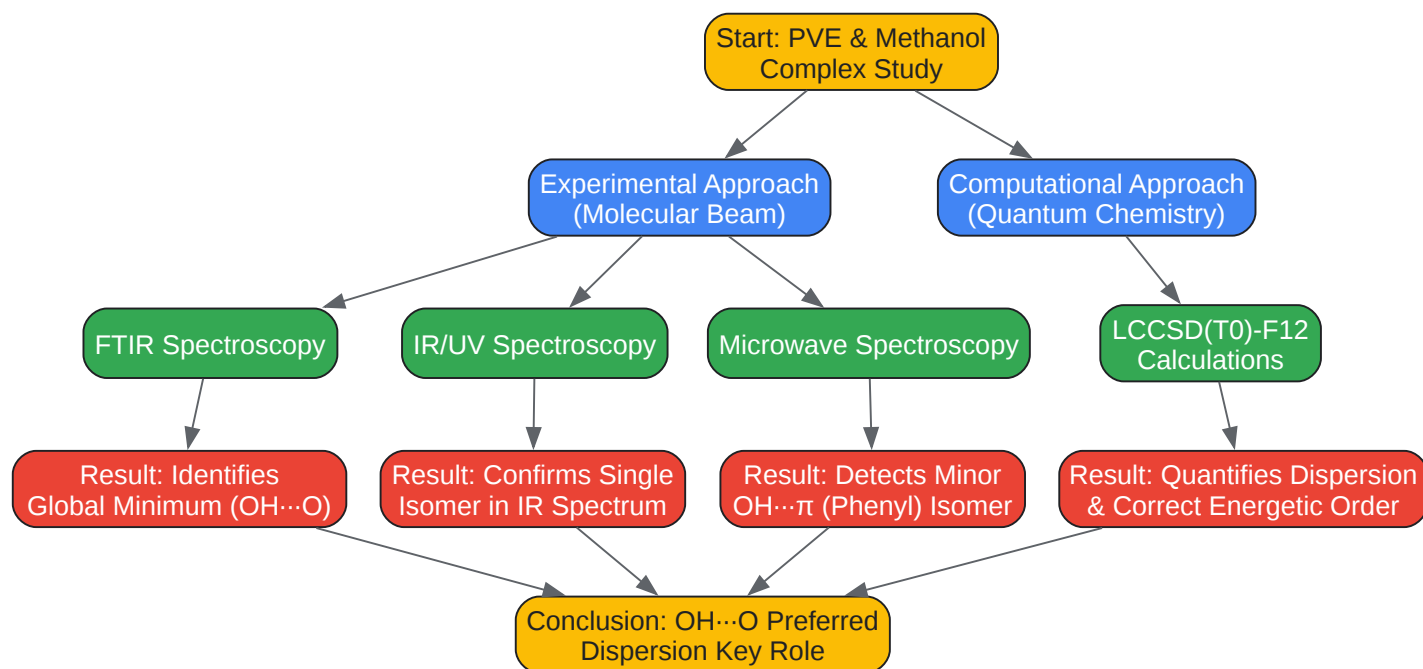
Correctly predicting the energetic order of the PVE-methanol isomers is challenging for standard quantum-chemical methods. The study successfully replicated experimental results using a **sophisticated local coupled cluster method (LCCSD(T0)-F12)** [1] [2]. This high-level computation was crucial for:

- **Quantifying London Dispersion:** Visualizing and quantifying the attractive dispersion interactions, which play a critical role in the docking preference [1] [2].
- **Excited State Analysis:** Revealing that the OH...O structure is destabilized in the electronically excited state (S_1) compared to the ground state (S_0) [1].

Biological Relevance and Applications

Understanding the competition between noncovalent interactions in model systems like PVE-methanol is fundamental to rational drug design. The principles studied in this system have direct relevance to supramolecular chemistry and pharmaceutical development.

- **Vinyl Ethers as Functional Components:** **Phenyl vinyl ether** (PIVE) linkages are used in the design of **pH-responsive drug and gene delivery systems**. These linkages are stable at neutral pH but undergo acid-catalyzed hydrolysis in the acidic environment of tumors or endosomes, triggering the release of therapeutic agents [4].
- **Molecular Recognition:** The balance between OH...O and OH... π interactions determines how small molecules (like drugs) dock to biological targets, where binding sites often feature competing oxygen acceptors and aromatic π -systems [2].



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Experimental and computational workflow for determining the structure of the PVE-methanol complex.

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References

1. The phenyl vinyl ether–methanol complex: a model system ... [sciencedirect.com]
2. The phenyl vinyl ether–methanol complex: a model system ... [pmc.ncbi.nlm.nih.gov]
3. The phenyl vinyl ether–methanol complex: a model system ... [beilstein-journals.org]

4. pH-Responsive Biodegradable Assemblies Containing ... [pmc.ncbi.nlm.nih.gov]

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